A Comprehensive Technical Guide to 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one: A Cornerstone Chiral Synthon in Drug Development
A Comprehensive Technical Guide to 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one: A Cornerstone Chiral Synthon in Drug Development
Executive Summary: This guide provides an in-depth analysis of 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, a pivotal bicyclic γ-lactone in modern organic synthesis and medicinal chemistry. We will explore its precise nomenclature and stereochemical diversity, detail established synthetic routes, and provide a framework for its spectroscopic characterization. The primary focus will be on its role as a high-value chiral building block, critically examining its application in the synthesis of prostaglandins and as a scaffold for antiviral agents, particularly HIV-1 protease inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.
Nomenclature and Structural Elucidation
The molecule with the systematic name 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a fused bicyclic system consisting of a cyclopentene ring and a γ-butyrolactone ring. Its structure possesses two stereocenters at the bridgehead carbons (3a and 6a), giving rise to enantiomeric pairs.
IUPAC Naming and Stereochemistry
The precise IUPAC name must specify the stereochemistry of the bridgehead protons. The two most common and synthetically important enantiomers are:
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(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one: Often referred to in literature by its trivial name, the Corey lactone diol precursor, or as (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one.[1]
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(3aS,6aR)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one: The corresponding enantiomer.[2][3]
The stereochemical integrity of these enantiomers is paramount, as it dictates the absolute configuration of the final therapeutic target. The (3aR,6aS) enantiomer, in particular, is a well-established precursor for the synthesis of naturally occurring prostaglandins.
Core Chemical Structure
The molecule's rigid, fused-ring structure provides a well-defined three-dimensional scaffold, making it an ideal starting point for stereocontrolled synthesis.
Chemical Structure of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Source: PubChem CID 643405[1]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are essential for experimental design, including solvent selection, purification, and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂ | [1][4][5][6] |
| Molecular Weight | 124.14 g/mol | [1][4] |
| Appearance | White to off-white solid | |
| Melting Point | 45-48 °C | [6] |
| Boiling Point | ~191 °C (rough estimate) | [6] |
| CAS Number | 43119-28-4 for (3aR,6aS) enantiomer | [4] |
| 34638-25-0 for racemic mixture | [6] |
Synthesis Strategies: From Racemates to Enantiopure Scaffolds
The synthesis of this lactone is a well-trodden path in organic chemistry. The choice between a racemic or an enantioselective synthesis is dictated by the ultimate goal of the research program.
Racemic Synthesis: The Grieco-Corey Approach
The classic and most cited synthesis of the racemic lactone involves a three-step sequence starting from cyclopentadiene.[7] This pathway is efficient for producing large quantities of the racemic material, which can then be resolved if necessary.
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Step 1: [2+2] Cycloaddition: Dichloroketene, generated in situ, reacts with cyclopentadiene to form a bicyclic dichlorocyclobutanone adduct. This step is often challenging due to the tendency of dichloroketene to polymerize, leading to the formation of tars.[7]
-
Step 2: Reductive Dechlorination: The chlorine atoms are removed using activated zinc dust in a suitable solvent like acetic acid to yield a bicyclo[3.2.0]heptenone.
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Step 3: Baeyer-Villiger Oxidation: This is the key regioselective oxidation step where the bicyclic ketone is converted into the target lactone using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[7] The migratory aptitude of the more substituted bridgehead carbon ensures the formation of the desired lactone regioisomer.
Caption: Racemic synthesis workflow for the target lactone.
Asymmetric Synthesis
For applications in drug development, obtaining enantiomerically pure material is non-negotiable. Several strategies have been developed:
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Resolution of Racemates: Classical resolution using chiral resolving agents or enzymatic resolution of a downstream intermediate (e.g., a hydroxylated derivative) is a common industrial approach.
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Asymmetric Synthesis: Methods such as the asymmetric hydroboration of cyclopentadieneacetic acid have been reported to produce the lactone in enantiomerically enriched form.[7]
Detailed Experimental Protocol: Baeyer-Villiger Oxidation
This protocol describes a representative procedure for the Baeyer-Villiger oxidation, a critical step in the synthesis. The protocol is designed to be self-validating through in-process controls.
Objective: To convert bicyclo[3.2.0]hept-6-en-2-one to 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one.
Materials:
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Bicyclo[3.2.0]hept-6-en-2-one (1.0 eq)
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve bicyclo[3.2.0]hept-6-en-2-one in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Reagent Addition: Cool the solution to 0 °C. Add m-CPBA portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow addition prevents overheating and potential side reactions.
-
Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated Na₂SO₃ solution to destroy excess peroxide. Stir for 15 minutes.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x). Trustworthiness: The bicarbonate wash is critical for removing acidic byproducts, simplifying purification.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude lactone.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure lactone.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the structure and purity of the synthesized lactone.
| Technique | Expected Signature |
| ¹H NMR (CDCl₃) | Signals for two vinyl protons (C=C), two bridgehead protons, and four methylene protons. The coupling patterns between the bridgehead protons are diagnostic of the cis-fused ring junction. |
| ¹³C NMR (CDCl₃) | A characteristic signal for the lactone carbonyl carbon (~175-180 ppm), two signals for the olefinic carbons, two signals for the bridgehead carbons (one of which is deshielded by the adjacent oxygen), and signals for the methylene carbons. |
| IR Spectroscopy | A strong absorption band for the γ-lactone carbonyl (C=O) stretch, typically around 1770 cm⁻¹. A C-O-C stretching band and a C=C stretching band will also be present. |
| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z = 124.05. Predicted adducts such as [M+H]⁺ and [M+Na]⁺ are also readily observed.[5] |
Chemical Reactivity and Synthetic Utility
The lactone's value lies in its predictable reactivity, allowing it to be transformed into a wide array of more complex molecules.
Caption: Synthetic utility of the chiral lactone scaffold.
Applications in Medicinal Chemistry and Drug Development
This lactone is not merely a synthetic curiosity; it is a validated and commercially significant intermediate in the production of life-saving medicines.
Cornerstone Intermediate in Prostaglandin Synthesis
The most prominent application of the (3aR,6aS)-lactone is as the starting material for the synthesis of prostaglandins, a class of lipid compounds with diverse hormone-like effects.[7] The synthesis of drugs like Latanoprost (for glaucoma) and Travoprost relies on intermediates derived directly from this lactone. The lactone's stereocenters directly map onto the required stereochemistry of the prostaglandin core.
Caption: Simplified pathway from the lactone to a PGF2α precursor.
Scaffold for Antiviral Agents
The rigid bicyclic framework has been successfully employed as a chiral scaffold in the development of antiviral drugs. It is particularly noted for its use in synthesizing HIV-1 protease inhibitors.[4] The lactone can be opened to reveal functional groups that can be elaborated into complex side chains designed to fit into the active site of the viral protease, thereby inhibiting viral replication. Derivatives have demonstrated promising antiviral activity by directly targeting this critical viral enzyme.[4]
Emerging Applications: Cytotoxicity and Antioxidant Properties
Beyond its established roles, research has indicated that derivatives of this lactone possess other valuable biological activities.
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Cytotoxicity: Certain modified lactones have been shown to induce apoptosis in cancer cell lines, suggesting potential as a scaffold for novel anticancer agents.[4]
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Antioxidant Activity: Some compounds derived from the core structure can scavenge free radicals, indicating a potential role in mitigating oxidative stress-related pathologies.[4]
Conclusion
3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, particularly in its enantiopure (3aR,6aS) form, represents a masterclass in chiral synthons. Its well-defined structure, predictable reactivity, and established synthetic pathways have cemented its status as an indispensable tool for medicinal chemists. From the multi-billion dollar prostaglandin market to the ongoing search for novel antiviral and anticancer agents, this seemingly simple lactone continues to be a source of complex and life-changing molecules. Future research will likely focus on developing more efficient and greener asymmetric syntheses and exploring its utility as a scaffold for targeting new biological pathways.
References
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PubChem. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one. National Center for Biotechnology Information. [Link]
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PubChem. 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. National Center for Biotechnology Information. [Link]
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PubChemLite. (3ar,6as)-3,3a,6,6a-tetrahydro-2h-cyclopenta[b]furan-2-one. [Link]
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Automated Topology Builder. (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one. [Link]
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ChemBK. 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one Request for Quotation. [Link]
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BuyersGuideChem. (3aS,6aR)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. [Link]
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ResearchGate. (2008). 3-Methyl-3-(6,6,6a-trimethyl-hexahydro-cyclopenta[b]furan-2-yl)-butan-2-one. [Link]
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